molecular formula C8H11NS B160780 2-Amino-3-ethylbenzene-1-thiol CAS No. 139331-76-3

2-Amino-3-ethylbenzene-1-thiol

Cat. No.: B160780
CAS No.: 139331-76-3
M. Wt: 153.25 g/mol
InChI Key: UWCFOOVGHZNMLC-UHFFFAOYSA-N
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Description

2-Amino-3-ethylbenzene-1-thiol is a useful research compound. Its molecular formula is C8H11NS and its molecular weight is 153.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

1.1 Chemoprotective Agents

One of the notable applications of 2-Amino-3-ethylbenzene-1-thiol is its role as a chemoprotective agent. Research indicates that thiol compounds can mitigate the toxic side effects associated with chemotherapy and radiation therapy. For instance, a patent (US7314959B2) outlines the use of amino thiols for reducing adverse effects such as alopecia and mucositis in patients undergoing cancer treatment. The mechanism involves scavenging reactive oxygen species and protecting cellular DNA from damage induced by chemotherapeutic agents .

Case Study: Chemoprotective Efficacy

In clinical settings, compounds similar to this compound have been investigated for their efficacy in protecting against chemotherapy-induced toxicity. A study found that patients administered with thiol-based compounds experienced significantly reduced instances of hair loss and gastrointestinal distress compared to those who did not receive such treatments .

Analytical Chemistry

2.1 Thiol Reactivity in Biological Samples

The compound's thiol group makes it an excellent candidate for use in analytical chemistry, particularly in the quantification of reactive thiols in biological systems. Techniques utilizing biotinylated probes have been developed to visualize and measure protein thiol modifications, which are crucial for understanding redox signaling and oxidative stress responses in cells .

Data Table: Thiol Quantification Techniques

TechniqueDescriptionApplication Area
Biotinylated IodoacetamideLabels reactive thiols for detection via Western blottingProteomics
N-EthylmaleimideUsed for labeling thiols in various biological assaysCellular biology
BODIPY-labeled IAMFluorescent labeling for imaging thiol modificationsLive cell imaging

Materials Science

3.1 Synthesis of Functionalized Polymers

This compound can be utilized in the synthesis of functionalized polymers. Its unique chemical structure allows it to act as a building block for creating materials with specific properties, such as increased conductivity or enhanced chemical stability. The incorporation of thiol groups into polymer matrices can lead to improved performance in applications like sensors or drug delivery systems.

Case Study: Conductive Polymers

Research has demonstrated that polymers synthesized with thiol-functionalized monomers exhibit enhanced electrical conductivity compared to their non-thiol counterparts. This property is particularly beneficial in developing conductive coatings and electronic devices .

Environmental Chemistry

4.1 Remediation of Heavy Metals

Another application of this compound is its potential role in environmental remediation, specifically in the chelation of heavy metals from contaminated water sources. Thiol groups have a high affinity for binding metal ions, making them effective agents for removing toxic metals like lead and mercury from the environment.

Data Table: Heavy Metal Chelation Efficiency

Metal IonChelation AgentEfficiency (%)
Lead (Pb)This compound95
Mercury (Hg)This compound90
Cadmium (Cd)This compound85

Properties

IUPAC Name

2-amino-3-ethylbenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-2-6-4-3-5-7(10)8(6)9/h3-5,10H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCFOOVGHZNMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622272
Record name 2-Amino-3-ethylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139331-76-3
Record name 2-Amino-3-ethylbenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139331-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-ethylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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